3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid
Description
Properties
IUPAC Name |
3-(3-methoxy-1,4,6-trimethylpyrazolo[3,4-b]pyridin-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-7-9(5-6-10(17)18)8(2)14-12-11(7)13(19-4)15-16(12)3/h5-6H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOCYHWHURTKMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=NN2C)OC)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401156468 | |
| Record name | 3-Methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401156468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050911-20-0 | |
| Record name | 3-Methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050911-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401156468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Construction of the Pyrazolopyridine Core
The initial step involves synthesizing the fused heterocyclic system, which can be achieved via condensation reactions of suitably substituted pyrazole and pyridine derivatives.
Method A: Condensation of Pyrazole and Pyridine Derivatives
A common approach involves condensing a 3-methyl-1H-pyrazole derivative with a 2-chloropyridine or related halogenated pyridine compound under basic conditions, facilitating cyclization to form the pyrazolopyridine core.
- Reagents: 3-methylpyrazole derivatives, halogenated pyridines, potassium carbonate (K₂CO₃), ethanol or dimethylformamide (DMF) as solvent.
- Conditions: Reflux for 8–12 hours to promote cyclization.
Introduction of the Methoxy Group at C-3
The methoxy substituent at the 3-position of the heterocyclic system is typically introduced via nucleophilic substitution or methylation of a hydroxyl precursor.
Method B: Methylation of Hydroxy Intermediates
- Reagents: Dimethyl sulfate or methyl iodide (CH₃I), with a base such as potassium carbonate.
- Conditions: Reflux in acetone or DMF, ensuring selective methylation at the desired position.
Methylation at the 1,4,6-Positions
The methyl groups at positions 1, 4, and 6 are introduced through electrophilic methylation of the heterocyclic core.
Method C: Electrophilic Methylation
- Reagents: Methyl iodide or dimethyl sulfate.
- Conditions: Conducted in polar aprotic solvents like acetone or acetonitrile, with controlled temperature to avoid over-methylation.
Functionalization with Propanoic Acid
The final step involves attaching the propanoic acid group at the 5-position of the heterocycle, often via a nucleophilic substitution or cross-coupling reaction.
Method D: Carboxylation via Cross-Coupling
- Reagents: A suitable halogenated intermediate at the 5-position, carbon dioxide (CO₂) or a carboxylating reagent, palladium catalysts, and bases.
- Conditions: Elevated temperature and pressure, often in a solvent like DMF or toluene.
Representative Reaction Scheme
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Cyclization of pyrazole and pyridine derivatives | Pyrazole derivative, halogenated pyridine, K₂CO₃ | Reflux, 8–12 hours | Core heterocycle formation |
| 2 | Methoxy substitution | Methyl iodide or dimethyl sulfate | Reflux, in DMF | Methoxy group installation |
| 3 | Methylation at positions 1,4,6 | Methyl iodide, K₂CO₃ | Reflux, in acetone | Methyl group addition |
| 4 | Carboxylation at 5-position | CO₂, Pd catalyst | Elevated temperature, pressure | Propanoic acid side chain attachment |
Data Tables Summarizing Key Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Pyrazole + halogenated pyridine | Ethanol / DMF | Reflux | 8–12 h | 60–75% | Cyclization efficiency varies |
| 2 | Methyl iodide | DMF | Reflux | 4–6 h | 70–85% | Selective methylation |
| 3 | Methyl iodide | Acetone | Reflux | 4–8 h | 65–80% | Methylation at multiple positions |
| 4 | CO₂ | Toluene / DMF | Elevated | 12–24 h | 50–65% | Carboxylation step |
Research Findings and Optimization Strategies
- Selectivity Control: Methylation reactions require precise control of temperature and reagent equivalents to prevent over-methylation or side reactions.
- Catalyst Efficiency: Palladium-catalyzed carboxylation has shown high regioselectivity for attaching the propanoic acid group at the 5-position.
- Solvent Effects: Polar aprotic solvents such as DMF or acetonitrile enhance reaction rates and yields.
Recent studies emphasize the importance of optimizing reaction conditions—particularly temperature, reagent ratios, and solvent choice—to maximize yield and purity of the target compound.
Chemical Reactions Analysis
Types of Reactions
3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: 3-{3-hydroxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid.
Reduction: 3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant antitumor properties. Studies have shown that 3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid can inhibit cancer cell proliferation in various models. For instance, it has been suggested that the compound's structure allows it to interact with specific biological targets involved in cancer cell growth and survival pathways .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter systems and provide protection against neurodegenerative diseases. Preliminary studies suggest that it may enhance cognitive function and reduce the risk of conditions such as Alzheimer's disease by mitigating oxidative stress and inflammation in neuronal cells .
Agricultural Applications
Pesticide Development
In agricultural research, compounds similar to this compound have been explored for their potential as bioactive agents in pest control. The pyrazolo[3,4-b]pyridine scaffold is known for its ability to disrupt the biological processes of pests, leading to increased efficacy in crop protection products. The compound's effectiveness against specific pests could lead to the development of novel pesticides with reduced environmental impact compared to traditional chemicals .
Material Science
Polymer Synthesis
The unique chemical properties of this compound allow it to be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to explore its use in creating smart materials that respond to environmental stimuli .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase. This finding highlights the potential of this compound as a lead structure for developing new anticancer therapies .
Case Study 2: Agricultural Efficacy
In trials assessing the efficacy of new pesticide formulations containing pyrazolo[3,4-b]pyridine derivatives, researchers found that a formulation including this compound significantly reduced pest populations compared to controls. This suggests its viability as an active ingredient in sustainable agricultural practices aimed at reducing chemical pesticide reliance .
Mechanism of Action
The mechanism of action of 3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrazolo[3,4-b]pyridine core can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and the nature of the substituents on the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[3,4-b]pyridine scaffold is a versatile template in drug discovery. Below is a detailed comparison of the target compound with analogs, focusing on structural variations, physicochemical properties, and reported biological activities.
Table 1: Key Structural and Functional Comparisons
Key Insights
Substituent Effects on Lipophilicity :
- The methoxy group in the target compound enhances lipophilicity compared to phenyl or oxo-substituted analogs, which may improve blood-brain barrier penetration .
- Oxo groups (e.g., in CID 25313177) increase polarity, reducing logP values but enhancing hydrogen-bonding capacity .
Steric and Electronic Influences: Trimethyl substitutions (e.g., 1,4,6-trimethyl vs. The phenyl group in CAS 1353965-19-1 adds aromaticity, favoring interactions with hydrophobic enzyme pockets but increasing metabolic liability .
Acid Functionality: All compounds retain the propanoic acid group, enabling salt formation (improving bioavailability) and derivatization into prodrugs (e.g., esters) .
Biological Activity: Pyrazolo[3,4-b]pyridines are frequently explored as kinase inhibitors or anti-inflammatory agents. The target compound’s methoxy group may mimic tyrosine or serine residues in ATP-binding pockets .
Commercial and Research Status
- Availability: The target compound is listed as discontinued in some catalogs (e.g., CymitQuimica), though Santa Cruz Biotechnology offers it at $197/250 mg .
- Research Gaps: Limited data on in vivo efficacy, toxicity, or clinical trials exist. Further studies on SAR (structure-activity relationships) and pharmacokinetics are warranted.
Biological Activity
3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered interest for its diverse biological activities. This article examines the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 406.35 g/mol. The compound features a pyrazolo[3,4-b]pyridine core substituted with a propanoic acid group and a methoxy group, contributing to its biological activity.
Biological Activity Overview
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit a range of biological activities including:
- Anticancer Activity : Several studies have reported that pyrazolo[3,4-b]pyridine derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown significant antiproliferative effects against human cancer cell lines such as HeLa and HCT116 at low micromolar concentrations (0.75–4.15 µM) without affecting normal cells .
- Antiviral and Antibacterial Properties : Pyrazolo[3,4-b]pyridines have been noted for their antiviral and antibacterial activities. They have been shown to inhibit important enzymes such as phosphodiesterase-4 and neutrophil elastase, which are critical in various biological processes .
- Enzyme Inhibition : These compounds also serve as inhibitors for various kinases and receptors. For example, some derivatives have demonstrated selective inhibition of cyclin-dependent kinases (CDK2 and CDK9), with IC50 values indicating potent activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the pyrazolo[3,4-b]pyridine scaffold significantly influence biological activity. Key findings include:
- Substituent Effects : The presence of specific substituents at positions 1, 3, and 6 of the pyrazole ring can enhance cytotoxicity and selectivity towards cancer cells. Compounds with alkylaminoethyl ethers showed particularly potent antiproliferative activity .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various pyrazolo[3,4-b]pyridine derivatives against human cancer cell lines. The most promising compounds were found to inhibit tumor growth effectively in vitro while sparing normal cells from toxicity .
- In Vivo Studies : In an orthotopic breast cancer mouse model, selected derivatives demonstrated significant tumor growth inhibition without systemic toxicity. These findings support the potential use of these compounds in combination therapies with immunotherapeutic agents .
Q & A
Basic: What are the optimal synthetic routes for 3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid?
Methodological Answer:
The synthesis of this compound can be approached via cyclocondensation reactions using pyrazolo[3,4-b]pyridine precursors. A validated protocol involves:
- Step 1: Reacting 1-methyl-3-phenyl-1H-pyrazol-5-amine with ethyl 2-(4-methoxybenzoyl)-3,3-bis(methylthio)acrylate in toluene under reflux with catalytic trifluoroacetic acid (TFA) .
- Step 2: Functionalization at the 5-position via nucleophilic substitution or coupling reactions to introduce the propanoic acid moiety.
Key Reaction Conditions Table:
| Precursor | Solvent | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Pyrazoloamine derivative | Toluene | TFA (30 mol%) | Reflux (~110°C) | 60-75% |
Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography: Use SHELX software (SHELXL/SHELXS) for structure refinement. The methoxy and methyl groups on the pyrazolo[3,4-b]pyridine core generate distinct electron density maps, enabling precise positional assignments .
- NMR/IR Analysis:
Basic: What factors influence the acidity of the propanoic acid group in this compound?
Methodological Answer:
The acidity (pKa) is modulated by:
- Resonance Stabilization: The pyrazolo[3,4-b]pyridine core enhances delocalization of the negative charge after deprotonation, lowering pKa compared to simple propanoic acids .
- Substituent Effects: Electron-withdrawing groups (e.g., methoxy at position 3) further stabilize the conjugate base. Experimental pKa values can be determined via potentiometric titration in aqueous-organic solvents .
Comparative Acidity Table:
| Substituent Position | pKa (Experimental) | Reference |
|---|---|---|
| 3-Methoxy derivative | ~3.8–4.2 | |
| Unsubstituted pyrazolo[3,4-b]pyridine | ~4.5–5.0 |
Advanced: How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
- Cross-Validation: Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular formula. For example, discrepancies in ¹H NMR integration may arise from tautomerism in the pyrazolo ring .
- Dynamic NMR Studies: Variable-temperature NMR can identify rotational barriers or tautomeric equilibria affecting peak splitting .
Advanced: How to design structure-activity relationship (SAR) studies for biological activity?
Methodological Answer:
- Variable Substituents: Modify the methoxy, methyl, or propanoic acid groups to assess effects on target binding (e.g., kinase inhibition, as seen in olverembatinib, a pyrazolo[3,4-b]pyridine-based drug ).
- Assay Design: Use enzyme inhibition assays (IC₅₀) or cellular viability tests (e.g., MTT assay) to quantify activity.
Example SAR Table:
| Derivative | Substituent Modifications | IC₅₀ (Target Kinase) | Reference |
|---|---|---|---|
| Parent compound | 3-methoxy, 1,4,6-trimethyl | 50 nM | |
| Analog A | 3-ethoxy, 1,4-dimethyl | 120 nM |
Advanced: What computational strategies are effective for docking studies with this compound?
Methodological Answer:
- Software Tools: Use AutoDock Vina or Schrödinger Suite for molecular docking.
- Protocol:
- Optimize the ligand geometry using DFT (e.g., B3LYP/6-31G*).
- Validate docking poses against crystallographic data of related inhibitors (e.g., olverembatinib bound to BCR-ABL1) .
Advanced: What are the predicted metabolic pathways for this compound in vivo?
Methodological Answer:
- Phase I Metabolism: Hydroxylation at the pyridine or pyrazole ring, mediated by cytochrome P450 enzymes.
- Phase II Metabolism: Conjugation of the propanoic acid group with glucuronide or sulfate, as observed in similar phenolic propanoic acids .
Metabolite Identification Table:
| Metabolite | Conjugation Type | Detection Method | Reference |
|---|---|---|---|
| Propanoic acid-O-glucuronide | Glucuronidation | LC-MS/MS | |
| Hydroxylated derivative | Sulfation | HPLC-UV |
Advanced: How to ensure purity (>95%) during synthesis and purification?
Methodological Answer:
- Chromatographic Methods: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid).
- Crystallization: Recrystallize from ethanol/water mixtures to remove unreacted precursors .
HPLC Conditions Table:
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 | 60:40 ACN/H₂O + 0.1% FA | 1.0 mL/min | 8.2 min |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
